molecular formula C19H18N2O3 B3989869 3-(2,3-dihydro-1H-indol-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

3-(2,3-dihydro-1H-indol-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B3989869
M. Wt: 322.4 g/mol
InChI Key: AFSYGXXHPUAUDS-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-indol-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione can be achieved through multi-step organic synthesis. A common approach might involve:

    Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed through Fischer indole synthesis.

    Attachment of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Construction of the Pyrrolidine-2,5-dione Core: This step may involve cyclization reactions using suitable dicarboxylic acid derivatives.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can be used to modify the pyrrolidine-2,5-dione core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Biology

In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-indol-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione would depend on its specific interactions with biological targets. Typically, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the methoxy group.

    3-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Has the methoxy group at a different position.

Uniqueness

The presence of the methoxy group at the 2-position of the phenyl ring in 3-(2,3-dihydro-1H-indol-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione may confer unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(2,3-dihydroindol-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-24-17-9-5-4-8-15(17)21-18(22)12-16(19(21)23)20-11-10-13-6-2-3-7-14(13)20/h2-9,16H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSYGXXHPUAUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,3-dihydro-1H-indol-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-(2,3-dihydro-1H-indol-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-(2,3-dihydro-1H-indol-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-(2,3-dihydro-1H-indol-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-(2,3-dihydro-1H-indol-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(2,3-dihydro-1H-indol-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

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